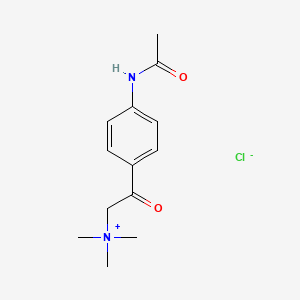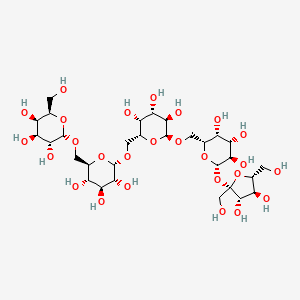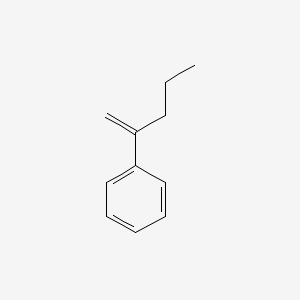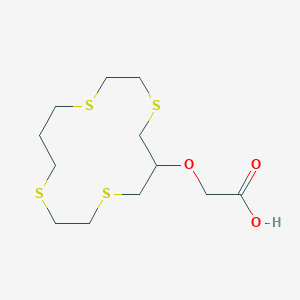
Ttctoaa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4,8,11-Tetrathiacyclotetradec-6-yloxy)acetic acid, commonly referred to as Ttctoaa, is a thiacrown ether with a pendant carboxylic acid group. This compound is known for its unique structure, which includes multiple sulfur atoms, making it a valuable molecule in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid involves the formation of the thiacrown ether ring followed by the introduction of the carboxylic acid group. The typical synthetic route includes:
Formation of the Thiacrown Ether Ring: This step involves the cyclization of a linear precursor containing sulfur atoms. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Introduction of the Carboxylic Acid Group: The thiacrown ether is then reacted with a suitable reagent, such as bromoacetic acid, under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch reactors, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.
化学反应分析
Types of Reactions
2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiacrown ether ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Esters and amides.
科学研究应用
2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to bind metal ions through sulfur atoms.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions .
作用机制
The mechanism of action of 2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid involves its interaction with molecular targets through its sulfur atoms and carboxylic acid group. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(3,6,10,13-tetrathiacyclotetradec-1-oxy)hexanoic acid: Another thiacrown ether with a similar structure but a different pendant group.
Thiacrown ethers: A class of compounds with similar sulfur-containing ring structures.
Uniqueness
2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid is unique due to its specific combination of a thiacrown ether ring and a carboxylic acid group. This structure allows it to form stable complexes with metal ions and interact with a wide range of biological molecules, making it a versatile compound in various scientific fields .
属性
CAS 编号 |
162316-50-9 |
|---|---|
分子式 |
C12H22O3S4 |
分子量 |
342.6 g/mol |
IUPAC 名称 |
2-(1,4,8,11-tetrathiacyclotetradec-6-yloxy)acetic acid |
InChI |
InChI=1S/C12H22O3S4/c13-12(14)8-15-11-9-18-6-4-16-2-1-3-17-5-7-19-10-11/h11H,1-10H2,(H,13,14) |
InChI 键 |
FIDHVLBJRGCOAB-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCSCC(CSCCSC1)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


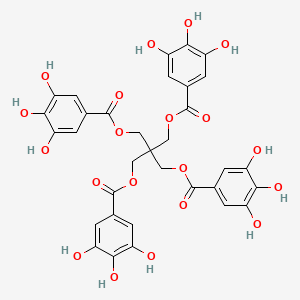
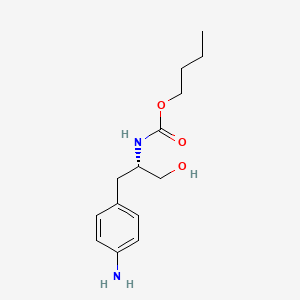
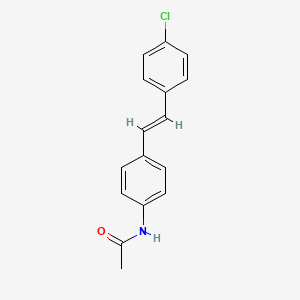
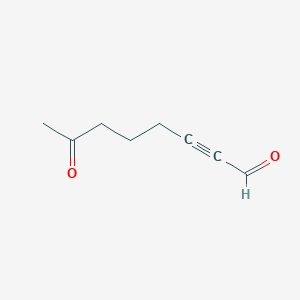
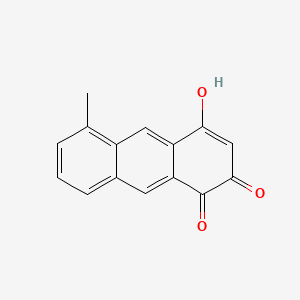
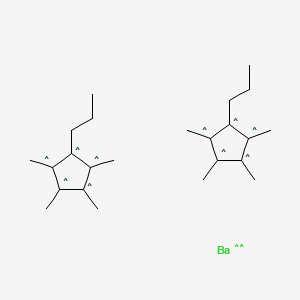
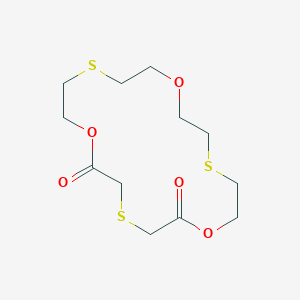
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
